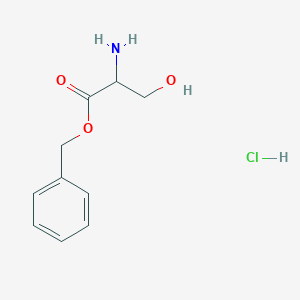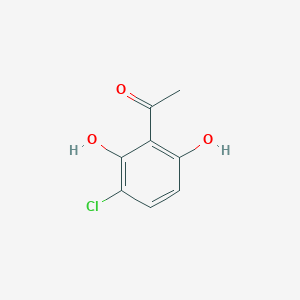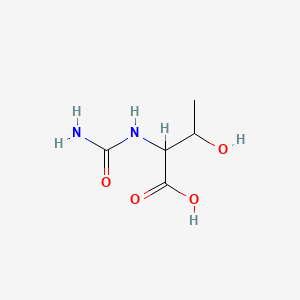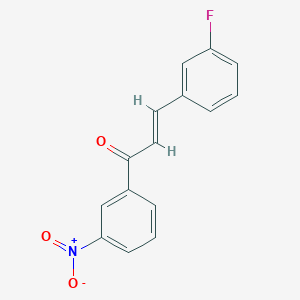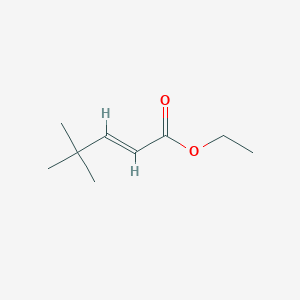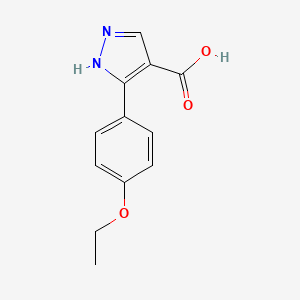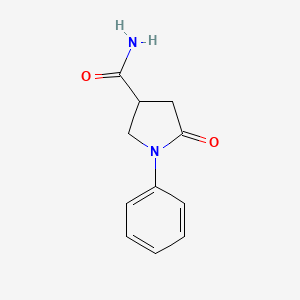
5-Oxo-1-phenylpyrrolidine-3-carboxamide
Übersicht
Beschreibung
5-Oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound with the CAS Number 879581-57-4 . It has a molecular weight of 204.23 and its linear formula is C11H12N2O2 . The IUPAC name for this compound is 5-oxo-1-phenyl-3-pyrrolidinecarboxamide .
Synthesis Analysis
The synthesis of this compound involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids . This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.23 and a linear formula of C11H12N2O2 .Wissenschaftliche Forschungsanwendungen
HIV-1 Inhibition
5-Oxo-1-phenylpyrrolidine-3-carboxamide derivatives exhibit potential as anti-HIV-1 agents. One compound, specifically 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, demonstrates effectiveness as a non-nucleoside reverse transcriptase inhibitor for HIV-1, with its molecules forming infinite chains through hydrogen bonding (Tamazyan et al., 2007).
Synthesis of Carboxamide Libraries
A library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was synthesized using a parallel solution-phase approach. This synthesis involved a multi-step transformation of itaconic acid into carboxylic acids followed by amidation with aliphatic amines. These compounds are of interest in the development of new pharmaceuticals (Črček et al., 2012).
Spectroscopic Analysis and Material Properties
The compound has been analyzed using spectroscopic methods and computational approaches, revealing insights into its structural, thermodynamic, and electronic properties. This includes its potential in nonlinear optical materials, indicated by calculated hyperpolarizability values (Devi et al., 2018).
Antimicrobial and Antifungal Properties
Various derivatives of this compound have shown antimicrobial and antifungal activities. Synthesis and biological evaluation of novel analogs have revealed moderate to good activity against microbes like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Devi et al., 2018).
CCR5 Antagonists in HIV Treatment
Compounds derived from this compound have been identified as CCR5 antagonists, a critical target in HIV treatment. They inhibit CCR5-using HIV-1 envelope-mediated membrane fusion, showing promise as therapeutic agents (Imamura et al., 2004).
Inhibition of Tubulin Polymerization
Compounds containing the this compound structure have been studied for their interactions with tubulin, a protein essential in cell division. Molecular docking studies revealed significant interactions near the colchicine binding site of tubulin, suggesting potential anticancer activity through inhibition of tubulin polymerization (Jayarajan et al., 2019).
Tautomerism and Antibacterial Activity
The tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides, derivatives of this compound, has been studied in relation to their antibacterial activity. The preferred keto form of these compounds in various states suggests their role in hydrogen bond interactions with bacterial enzymes (Kaczor et al., 2013).
Eigenschaften
IUPAC Name |
5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBXQOVVLUGZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

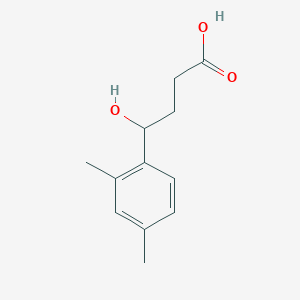
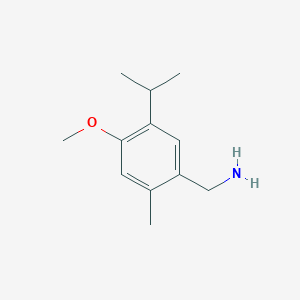
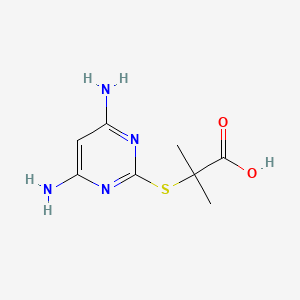

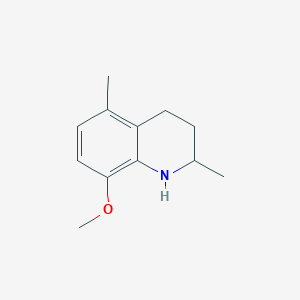

![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)
